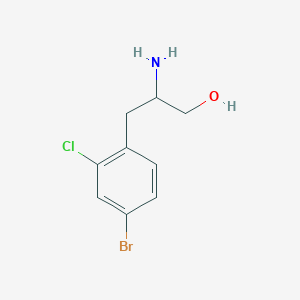
(3Z)-3-(4-bromobenzylidene)-2,3-dihydro-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a bromophenyl group attached to a benzopyran core, which imparts unique chemical and physical properties. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation of 4-bromobenzaldehyde with 3,4-dihydro-2H-1-benzopyran-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an organic solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the compound can lead to the formation of dihydro derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions are typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: The compound exhibits anti-inflammatory, antioxidant, and anticancer activities, which are being explored for therapeutic applications.
Industry: It is used in the development of new materials, such as liquid crystals and polymers, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the activity of certain enzymes, such as kinases and proteases, which play a role in various biological processes. Additionally, it can modulate signaling pathways involved in inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A versatile building block for liquid crystal oligomers and polymers.
N’-[(4-bromophenyl)methylidene]-3-chlorobenzohydrazide: Another bromophenyl derivative with potential biological activities.
Uniqueness
3-[(4-bromophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one stands out due to its unique benzopyran core, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C16H11BrO2 |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
(3Z)-3-[(4-bromophenyl)methylidene]chromen-4-one |
InChI |
InChI=1S/C16H11BrO2/c17-13-7-5-11(6-8-13)9-12-10-19-15-4-2-1-3-14(15)16(12)18/h1-9H,10H2/b12-9- |
Clé InChI |
AYZMBXVSUXNTKR-XFXZXTDPSA-N |
SMILES isomérique |
C1/C(=C/C2=CC=C(C=C2)Br)/C(=O)C3=CC=CC=C3O1 |
SMILES canonique |
C1C(=CC2=CC=C(C=C2)Br)C(=O)C3=CC=CC=C3O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


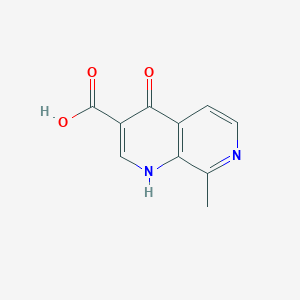

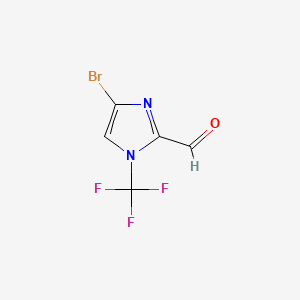

![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13579394.png)
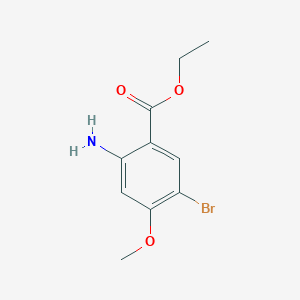
![2-Bromo-7-iodo-5-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13579403.png)
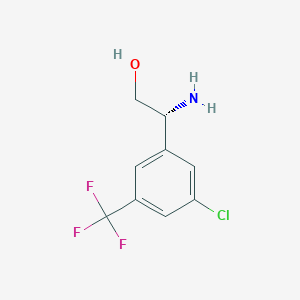
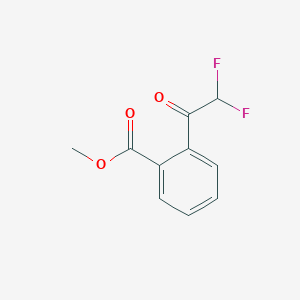

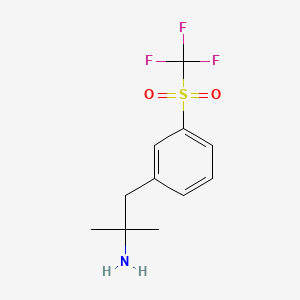
![1-[4-(Difluoromethoxy)-2-fluorophenyl]ethanamine](/img/structure/B13579435.png)

